2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole core, which is a bicyclic structure containing both a benzene ring and a thiazole ring. The presence of a methoxybenzyl group enhances its chemical properties and potential applications.
Benzothiazoles are widely studied in medicinal chemistry due to their diverse biological activities. The specific compound 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole can be synthesized through various chemical reactions involving benzothiazole derivatives and methoxybenzyl halides or sulfides.
This compound can be classified based on its functional groups and structural features:
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole typically involves the following methods:
A typical synthetic route may include:
2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole can participate in several chemical reactions due to its functional groups:
For example, oxidation of the sulfanyl group can be achieved using hydrogen peroxide or peracids, resulting in sulfoxide formation:
Research indicates that compounds with similar structures exhibit:
2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole has potential applications in various fields:
The compound possesses a 1,3-benzothiazole core structure, where the bicyclic system consists of a benzene ring (six-membered) fused to a thiazole ring (five-membered containing nitrogen and sulfur atoms at positions 1 and 3). The defining structural feature is the sulfanyl (thioether) linkage at the C2 position of the benzothiazole ring, connected to a 4-methoxy-substituted benzyl group [(4-methoxybenzyl)thio = (4-MeO-C₆H₄-CH₂-S-)]. This specific substitution pattern differentiates it from other benzothiazole derivatives and critically influences its physicochemical properties and reactivity [3] [6].
Table 1: Structural Descriptors of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole
Descriptor | Value/Classification |
---|---|
Systematic IUPAC Name | 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole |
Molecular Framework | Bicyclic heterocycle (fused benzene + thiazole) |
Core Structure | 1,3-Benzothiazole |
C2 Substituent | (4-Methoxybenzyl)thioether (-SCH₂C₆H₄OCH₃-4) |
Key Atoms | S1 (Thiazole), S2 (Thioether), N (Thiazole), O (Methoxy) |
SMILES Representation | COc1ccc(cc1)CSc2nc3ccccc3s2 |
InChI | InChI=1S/C15H13NOS2/c1-17-12-7-5-11(6-8-12)10-18-15-16-13-4-2-3-9-14(13)19-15/h2-9H,10H2,1H3 |
The presence of the electron-donating methoxy group on the benzyl moiety enhances the electron density of the aromatic ring and influences the polarity of the thioether linkage. The C2 position of the benzothiazole ring is highly reactive due to the electron-withdrawing nature of the thiazole nitrogen, making it a prime site for nucleophilic substitution reactions, which is exploited in the synthesis of derivatives like this compound. The planar benzothiazole core facilitates π-stacking interactions, while the flexible benzylthioether linker allows conformational adaptation upon binding to biological targets [3] [6].
The benzothiazole nucleus was first synthesized in the late 19th century (1879) via the reaction of o-aminothiophenol with acids or aldehydes, marking a foundational discovery in heterocyclic chemistry. Early research focused primarily on benzothiazoles as dyes and vulcanization accelerators in the rubber industry. The exploration of their biological potential began in earnest in the mid-20th century. A significant milestone was the discovery and clinical introduction of Riluzole (6-trifluoromethoxy-benzothiazole-2-amine) in the 1950s for its neuroprotective properties, later approved for amyotrophic lateral sclerosis (ALS) treatment. This breakthrough validated the benzothiazole scaffold as a privileged structure in medicinal chemistry, stimulating extensive research into its derivatives [2] [3] [6].
The development of 2-substituted benzothiazoles, particularly those with sulfur-containing groups like sulfanyl (thioethers), emerged as a distinct chemical strategy to modulate bioavailability, metabolic stability, and target interaction. The specific derivative 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole exemplifies this approach, likely synthesized and investigated within the broader context of structure-activity relationship (SAR) studies exploring the impact of C2 substituents on benzothiazole bioactivity. Its synthesis would typically involve the reaction of 2-mercaptobenzothiazole or a 2-halobenzothiazole with 4-methoxybenzyl chloride/bromide, a straightforward route common for such thioethers [5] [6]. While not a first-generation benzothiazole drug itself, this compound represents a significant chemical probe and synthetic intermediate developed during the ongoing exploration of benzothiazole diversity space driven by the scaffold's proven pharmacological utility.
Table 2: Key Historical Milestones in Benzothiazole Chemistry Relevant to 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole
Time Period | Milestone | Significance |
---|---|---|
1879 | First synthesis of benzothiazole | Foundation of the chemical class |
Early-Mid 20th C. | Industrial use (dyes, rubber accelerators) | Established large-scale synthesis methods |
1950s | Discovery of Riluzole's neuroprotective activity | Validated benzothiazole as a bioactive scaffold |
1980s-1990s | Development of antitumor benzothiazoles (e.g., CQS, DFMO conjugates) | Highlighted C2 substitution impact on bioactivity |
1995 | FDA approval of Riluzole for ALS | First major benzothiazole drug |
2000s-Present | Exploration of diverse C2 substituents (incl. sulfanyl derivatives) | Optimization for specific targets & properties |
Organic Synthesis and Molecular Design
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole leverages classic heterocyclic reactions. The most common route involves a nucleophilic aromatic substitution (SNAr) reaction where the thiolate anion generated from 2-mercaptobenzothiazole attacks 4-methoxybenzyl chloride. Alternatively, alkylation of a pre-formed 2-thiobenzothiazole salt or copper-catalyzed coupling involving a 2-halobenzothiazole and 4-methoxybenzylthiol can be employed [4] [5]. The (4-methoxybenzyl)thio group is particularly valued in synthesis as it can serve as a protecting group for thiols due to its stability under various conditions and its susceptibility to removal by strong acids (e.g., trifluoroacetic acid) or oxidation. Beyond its role as a final compound, 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole acts as a versatile synthetic precursor. The electron-withdrawing benzothiazole ring activates the methylene group (-CH₂-) of the thioether linker towards deprotonation and subsequent functionalization. Furthermore, the benzothiazole core itself can undergo electrophilic substitution (e.g., bromination at C6) or reduction, allowing further structural diversification [5] [6].
Table 3: Key Synthetic Routes to 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole and Derivatives
Synthetic Method | Reaction Scheme | Key Advantages | Common Derivatives Synthesized |
---|---|---|---|
SNAr on 2-Mercaptobenzothiazole | 2-SH-Benzothiazole + Base + 4-MeO-Bn-Cl → Target Compound | Simple, high yield, one-pot | Direct synthesis of target |
Alkylation of 2-Thiobenzothiazole Salt | 2-S-Benzothiazole (Salt) + 4-MeO-Bn-Cl → Target Compound | Avoids free thiol handling | Target & alkyl variants |
Copper-Catalyzed Coupling | 2-Halo-Benzothiazole + 4-MeO-Bn-SH + Cu Catalyst → Target Compound | Broader scope, tolerates sensitive groups | Complex thioether derivatives |
Functionalization via Deprotonation | Target Compound + Strong Base → Anion + Electrophile (R-X) → C-Functionalized | Introduces diversity at linker methylene group | Ketones, esters, amines, halides at -CH₂- position |
Electrophilic Aromatic Substitution | Target Compound + Electrophile (e.g., Br₂) → Brominated Derivatives (e.g., C6) | Modifies benzothiazole core ring | 6-Bromo or 6,7-dibromo analogs |
Pharmaceutical Research and Biological Activities
Derivatives of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole fall within a broader class of 2-substituted benzothiazoles exhibiting a remarkable spectrum of biological activities, underpinning their significance in drug discovery:
Table 4: Biological Activities Associated with Benzothiazole Derivatives Related to 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole
Biological Activity | Exemplary Compound/Class | Key Target/Mechanism | Relevance of Sulfanyl Substituent |
---|---|---|---|
Anticancer | PMX610, Compound 4i | Receptor TK (EGFR, c-Met), PI3K/AKT/mTOR, Apoptosis | Modulates lipophilicity, cellular uptake, target affinity |
Antimicrobial (MRSA) | Benzothiazole-Thiazolidinone Hybrids | MurB enzyme inhibition | Part of linker enabling hybrid formation |
Antimicrobial (MRSA) | Benzothiazole-Quinoline Hybrids (e.g., 23) | FtsZ polymerization/GTPase inhibition | Structural component influencing binding & potency |
Antitubercular | Benzothiazole Thioureas/Sulfides | DprE1 inhibition, Cell wall disruption | Contributes to molecular recognition & permeability |
Anti-inflammatory | Dual-action benzothiazoles (e.g., B7) | ERK/AKT pathway inhibition, ↓IL-6/TNF-α | Optimizes physicochemical properties for dual activity |
Antiviral | Frentizole (Immunosuppressive UBT) | Immunomodulation (Reduced viral resistance) | Core part of active molecule structure |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: